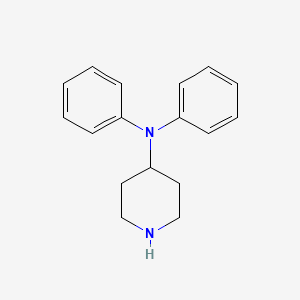

N,N-Diphenylpiperidin-4-amine

Description

N,N-Diphenylpiperidin-4-amine (CAS: 84359-50-2) is a tertiary amine featuring a piperidine core substituted with two phenyl groups at the nitrogen atom and an amine group at the 4-position. Its molecular formula is C₁₇H₂₀N₂, with a molecular weight of 252.36 g/mol .

Properties

CAS No. |

84359-50-2 |

|---|---|

Molecular Formula |

C17H20N2 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

N,N-diphenylpiperidin-4-amine |

InChI |

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)17-11-13-18-14-12-17/h1-10,17-18H,11-14H2 |

InChI Key |

HVHADFORFKGQAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination of Piperidine Derivatives: One common method involves the amination of piperidine derivatives using aniline or substituted anilines under catalytic conditions. This reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Reductive Amination: Another method is the reductive amination of piperidin-4-one with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods: Industrial production of N,N-Diphenylpiperidin-4-amine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Diphenylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various hydrogenated products, depending on the reducing conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Hydrogenated piperidine derivatives.

Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

N,N-Diphenylpiperidin-4-amine, a compound with a piperidine structure, has garnered attention in various scientific domains due to its versatile applications in medicinal chemistry and synthetic organic chemistry. This article provides an in-depth exploration of its applications, supported by comprehensive data tables and documented case studies.

Antitumor Activity

Recent studies have indicated that this compound derivatives exhibit potential antitumor properties. For instance, research has demonstrated that compounds derived from this structure can selectively couple with aryl iodides to form biologically active anilines, which are crucial in developing antitumor agents .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems. Its derivatives have shown promise as potential treatments for neurological disorders due to their ability to modulate dopamine and serotonin receptors .

Antiviral Agents

This compound and its derivatives have also been explored as antiviral agents. A patent describes its use in treating viral infections, highlighting the compound's broad-spectrum antiviral properties .

C–N Bond Formation

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions to synthesize various aniline derivatives. This method is particularly valuable for creating complex molecules used in pharmaceuticals . The following table summarizes key reactions involving this compound:

Synthesis of Piperidine Derivatives

The compound serves as a precursor for synthesizing various piperidine derivatives through multiple cyclization methods, enhancing the diversity of available piperidine-based drugs .

Case Study 1: Antitumor Compound Development

In a notable case study, researchers synthesized a series of this compound derivatives to evaluate their cytotoxicity against various cancer cell lines. The study employed both in vitro assays and animal models, demonstrating significant antitumor activity compared to standard chemotherapeutic agents.

Case Study 2: Neuropharmacological Effects

Another research initiative focused on the neuropharmacological effects of this compound derivatives on rodent models. Behavioral assays indicated improvements in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders.

Mechanism of Action

The mechanism of action of N,N-Diphenylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features, molecular formulas, and molecular weights of N,N-Diphenylpiperidin-4-amine and its analogues:

Key Observations:

- Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine) exhibit lower basicity at the amine due to the electron-withdrawing nitro group, which could influence reactivity in synthetic applications .

Functional and Application Differences

- Pharmacological Potential: Nitro-substituted compounds (e.g., N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine) are labeled for research use, indicating roles as intermediates in drug discovery . N-Phenylpiperidin-4-amine hydrochloride may serve as a precursor for bioactive molecules due to its protonated amine, enhancing solubility for biological assays .

Industrial and Safety Profiles :

- Safety data for N,N-Dimethylpyridin-4-amine () highlights respiratory irritation risks, though direct toxicity data for this compound are absent. Structural similarities suggest handling precautions (e.g., ventilation) are advisable .

Biological Activity

N,N-Diphenylpiperidin-4-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its piperidine structure, which allows it to interact with various neurotransmitter receptors. Its mechanism of action primarily involves modulation of these receptors, acting as either an agonist or antagonist, thereby influencing physiological pathways related to neurotransmission.

Chemical Reactions

The compound can undergo several chemical reactions, including:

- Oxidation : Can form N-oxides or hydroxylated derivatives using reagents like hydrogen peroxide.

- Reduction : Can be reduced to hydrogenated products using sodium borohydride.

- Substitution : Participates in nucleophilic substitutions, allowing for the introduction of various electrophiles.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies indicate that derivatives of piperidin-4-one structures can display significant antitumor effects.

- Antiviral Properties : Research has shown potential efficacy against viral infections, particularly in the context of COVID-19.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, demonstrating significant inhibition against oxidative stress markers .

Case Study 1: Antiviral Potential

A study utilized molecular docking to evaluate the interaction of this compound derivatives with the SARS-CoV-2 main protease (MPro). The results indicated promising binding affinities, suggesting potential as a therapeutic agent against COVID-19. The docking studies revealed a binding energy of approximately -10.4532 kcal/mol with significant interactions at the active site .

Case Study 2: Antioxidant Activity Assessment

In another study, this compound was synthesized into an N-nitroso derivative and tested for antioxidant activity. The compound showed substantial inhibition against ascorbic acid oxidation, indicating its potential as an antioxidant agent. The results were quantified using IC50 values and compared against standard antioxidants .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Significant inhibition | |

| Antiviral | Effective against MPro | |

| Antioxidant | High inhibition rates |

Table 2: Molecular Docking Results with SARS-CoV-2 MPro

| Ligand | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| This compound | -10.4532 | Hydrogen bonds |

| Other derivatives | Varies | Hydrophobic contacts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.